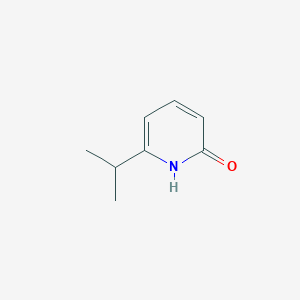

6-Isopropylpyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-yl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(2)7-4-3-5-8(10)9-7/h3-6H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDNTUOEUNAQAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 6-Isopropylpyridin-2(1H)-one: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

The pyridin-2(1H)-one moiety is a cornerstone scaffold in medicinal chemistry, recognized for its versatile physicochemical properties and broad pharmacological relevance.[1][2] As a "privileged structure," it can serve as a bioisostere for amides and various aromatic systems, engaging in crucial hydrogen bonding interactions with biological targets.[3][4] This guide provides an in-depth technical examination of a specific, valuable derivative: 6-Isopropylpyridin-2(1H)-one. We will explore efficient synthetic routes, delve into its detailed physicochemical and spectroscopic properties, analyze its chemical reactivity, and contextualize its application within contemporary drug development programs. This document is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive understanding of this important heterocyclic building block.

The Pyridinone Scaffold: A Privileged Motif in Medicinal Chemistry

The 2-pyridone ring system is a six-membered heterocycle that has garnered immense interest from synthetic and medicinal chemists.[5] Its significance stems from a unique combination of features:

-

Hydrogen Bonding Capability: The N-H proton acts as a hydrogen bond donor, while the carbonyl oxygen is an effective acceptor, allowing for strong and specific interactions with protein active sites, particularly kinase hinge regions.[1][2]

-

Bioisosteric Versatility: The pyridone core is frequently employed as a bioisostere for amides, phenols, pyridines, and other heterocycles, enabling chemists to fine-tune properties like metabolic stability, aqueous solubility, and lipophilicity without sacrificing binding affinity.[3][4]

-

Synthetic Tractability: The scaffold is amenable to a wide array of synthetic transformations, allowing for the decoration of its five derivatizable positions to optimize structure-activity relationships (SAR).[1][6]

The introduction of an isopropyl group at the C6-position, yielding this compound, imparts specific lipophilic character, which can be leveraged to enhance binding in hydrophobic pockets of target proteins and improve pharmacokinetic profiles.

Synthesis of this compound

The synthesis of substituted 2-pyridones can be broadly categorized into two approaches: construction of a pre-functionalized ring or late-stage C-H functionalization of a pyridone core. Both strategies offer distinct advantages depending on the desired scale and available starting materials.

Strategy 1: Ring Formation via Condensation

One of the most established methods for pyridone synthesis involves the condensation of acyclic precursors.[7] For 6-substituted pyridones, this often involves a reaction with a ketone bearing the desired substituent. A plausible pathway to this compound would start from a β-keto ester or a related active methylene compound and an appropriate isopropyl-containing precursor.

A closely related, documented synthesis is that of 3-Cyano-6-isopropyl-2(1H)-pyridinone, which can be subsequently converted to other derivatives.[8] This highlights a common industrial approach: building a highly functionalized ring that serves as a versatile intermediate.

Strategy 2: Late-Stage C-H Alkylation (Recommended Protocol)

Modern organometallic chemistry offers powerful tools for the direct and site-selective functionalization of C-H bonds, streamlining synthetic routes.[9] Rhodium-catalyzed chelation-assisted C-H activation has emerged as a highly effective method for the C6-alkylation of 2-pyridones.[10] This approach utilizes a directing group on the pyridone nitrogen (e.g., a 2-pyridyl group) to guide the metal catalyst specifically to the C6-position, ensuring high regioselectivity.

The causality behind this selectivity is the formation of a stable five-membered rhodacycle intermediate, which positions the catalyst in proximity to the C6 C-H bond for activation. The subsequent reaction with an alkyl source, such as a carboxylic anhydride, proceeds via decarbonylation to install the alkyl group.[10]

This protocol is adapted from established methods for C6-alkylation of 1-(2-pyridyl)-2-pyridones.[10]

Caption: Experimental workflow for the synthesis of this compound via Rh-catalyzed C-H activation.

Step-by-Step Methodology:

-

Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 1-(2-pyridyl)-2-pyridone (1 equiv), [Rh(CO)₂Cl]₂ (0.02 equiv), and a magnetic stir bar.

-

Solvent and Reagent Addition: Add anhydrous 1,4-dioxane via syringe, followed by isobutyric anhydride (1.5 equiv).

-

Reaction: Seal the tube and place it in a preheated oil bath at 130 °C. Stir the reaction mixture for 8 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the intermediate, 6-isopropyl-1-(pyridin-2-yl)pyridin-2(1H)-one.

-

Directing Group Removal (Optional): The 2-pyridyl directing group can often be removed under various conditions to yield the final NH-free this compound. This step may require further methodological development.

This self-validating system ensures high regioselectivity due to the chelation-directed mechanism, and the progress can be easily tracked, confirming the transformation.

Physicochemical and Spectroscopic Properties

The structural features of this compound dictate its physical and chemical behavior. A summary of its key properties is presented below.

| Property | Value / Description | Source / Reference |

| Molecular Formula | C₈H₁₁NO | [11] |

| Molecular Weight | 137.18 g/mol | [12] |

| CAS Number | 62969-85-1 | [11] |

| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |

| IUPAC Name | 6-propan-2-yl-1H-pyridin-2-one | [12] |

| ¹H NMR (Predicted) | δ (ppm): ~1.2 (d, 6H, -CH(CH₃)₂), ~3.0 (sept, 1H, -CH(CH₃)₂), ~6.1 (d, 1H, H-5), ~6.4 (d, 1H, H-3), ~7.4 (t, 1H, H-4), ~11.5 (br s, 1H, N-H) | Inferred from related structures[8][13] |

| ¹³C NMR (Predicted) | δ (ppm): ~22 (-CH(CH₃)₂), ~33 (-CH(CH₃)₂), ~105 (C-3), ~118 (C-5), ~140 (C-4), ~155 (C-6), ~164 (C=O) | Inferred from related structures[13] |

| IR Spectroscopy | ν (cm⁻¹): ~3400 (N-H stretch), ~2960 (C-H stretch, sp³), ~1650 (C=O stretch, amide) | General spectroscopic principles |

| Mass Spectrometry | m/z: 138.0919 [M+H]⁺ (Calculated for C₈H₁₂NO⁺) | Calculated |

Chemical Reactivity and Derivatization Potential

Understanding the reactivity of this compound is crucial for its use as a versatile building block.

Tautomerism

A fundamental property of 2-pyridones is their existence in tautomeric equilibrium with their 2-hydroxypyridine form. For most 2-pyridones, the lactam (pyridinone) form predominates in both solid and solution phases, a critical factor for its amide-like behavior in biological systems.[14]

Pyridone [label=<

this compound

(Lactam Form - Major)

this compound

(Lactam Form - Major)

];

Hydroxypyridine [label=<

6-Isopropylpyridin-2-ol

(Lactim Form - Minor)

6-Isopropylpyridin-2-ol

(Lactim Form - Minor)

];

Pyridone -> Hydroxypyridine [dir=both, label="Equilibrium"]; }

Caption: Tautomeric equilibrium between the pyridone (lactam) and hydroxypyridine (lactim) forms.

Sites for Further Functionalization

With the C6-position occupied, other sites on the ring become targets for diversification to build out molecular complexity and explore SAR.

-

N1-Position: The nitrogen atom can be readily alkylated or arylated under basic conditions to introduce substituents that can modulate solubility or target specific interactions.

-

C3, C4, and C5 Positions: These positions are electronically distinct and can be functionalized through various methods. Recent advances in photoredox and transition-metal catalysis have enabled site-selective C-H functionalization at these positions, although regiochemical control can be challenging.[6] For instance, radical arylations often favor the C3-position.[6]

Role in Drug Discovery and Development

The 2-pyridone scaffold is present in numerous biologically active compounds and FDA-approved drugs.[2] Its ability to mimic a peptide bond and form key hydrogen bonds makes it particularly valuable in the design of kinase inhibitors.

The 6-isopropyl substitution on the pyridone ring serves several strategic purposes in drug design:

-

Probing Lipophilic Pockets: The isopropyl group provides bulk and lipophilicity, which can be used to achieve potent and selective binding within hydrophobic sub-pockets of an enzyme's active site.

-

Improving Pharmacokinetics: Modulating lipophilicity is key to optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The isopropyl group can enhance membrane permeability and reduce metabolic susceptibility at that position.

-

Blocking Metabolism: Placing a non-metabolizable group at a position susceptible to oxidative metabolism (like C6) can increase the half-life of a drug candidate.

Pyridone derivatives have demonstrated a vast range of biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory effects, making this compound a valuable starting point for diverse therapeutic programs. [1][2]

Conclusion

This compound is a strategically important heterocyclic building block with a clear role in modern medicinal chemistry. Its synthesis is achievable through both classical ring-forming reactions and advanced, site-selective C-H functionalization techniques, with the latter offering a more efficient and elegant route. Its well-defined physicochemical properties, predictable reactivity, and the inherent biological relevance of the 2-pyridone core make it an attractive scaffold for the development of novel therapeutics. As the demand for new chemical entities with optimized drug-like properties continues to grow, the rational application of versatile scaffolds like this compound will remain a critical strategy in the drug discovery pipeline.

References

-

Song, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link] [1][2][7]2. Rojas-Le-Fort, M., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link] [14][15]3. Das, D., & Das, P. P. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. [Link] [5]4. Rojas-Le-Fort, M., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Zenodo. [Link] [14]5. Song, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link] [2]6. Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. ResearchGate. [Link] [3]7. Patel, R. (n.d.). Synthesis of 2-pyridones. University of Bristol. [Link]

-

Song, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. [Link] [7]9. Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed. [Link] [4]10. Various Authors. (n.d.). Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iipseries.org [iipseries.org]

- 6. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]

- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-ISOPROPYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. keyorganics.net [keyorganics.net]

- 12. 5-Isopropylpyridin-2(1H)-one | C8H11NO | CID 20729859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 15. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Characterization of 6-Isopropylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Isopropylpyridin-2(1H)-one is a substituted pyridinone, a class of heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1][2][3] This technical guide provides a detailed, albeit predictive, characterization of this compound, drawing upon established chemical principles and spectroscopic data from closely related analogues. The document outlines a plausible synthetic route and presents an in-depth analysis of its expected spectroscopic and physical properties. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar pyridinone derivatives in drug discovery and development.

Introduction: The Significance of the Pyridinone Scaffold

The pyridinone core is a prominent feature in numerous biologically active molecules and approved pharmaceuticals.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity to serve as a bioisostere for various functional groups, makes it a highly versatile scaffold in drug design.[3] The tautomeric nature of 2-pyridones, existing in equilibrium between the lactam (pyridinone) and lactim (hydroxypyridine) forms, further contributes to their unique chemical and biological properties.[1] The introduction of an isopropyl group at the 6-position is anticipated to modulate the lipophilicity and steric profile of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties.

Proposed Synthesis of this compound

A potential synthetic pathway could start from a suitable precursor such as 4-methyl-1,3-pentanedione, which can be cyclized with an appropriate nitrogen source. An alternative, and often high-yielding approach, is the hydrolysis of a corresponding 2-alkoxy or 2-halopyridine. For instance, the hydrolysis of 2-chloro-6-isopropylpyridine in the presence of a tertiary alcohol and an aqueous alkaline solution presents a viable one-step reaction.[4]

Below is a proposed experimental protocol for the synthesis via the hydrolysis of 2-chloro-6-isopropylpyridine.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloro-6-isopropylpyridine

-

Tertiary butyl alcohol

-

Potassium hydroxide (KOH)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-isopropylpyridine (1 equivalent) in a mixture of tertiary butyl alcohol and an aqueous solution of potassium hydroxide (excess).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-120 °C) and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the excess base by the dropwise addition of hydrochloric acid until the pH is approximately 7.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.

Caption: Proposed synthetic workflow for this compound.

Tautomerism: The Pyridinone-Hydroxypyridine Equilibrium

A fundamental characteristic of 2-pyridones is their existence as a mixture of two tautomeric forms: the lactam form (pyridin-2(1H)-one) and the lactim form (2-hydroxypyridine). The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyridine ring. Generally, the pyridinone form is favored in polar solvents and in the solid state. For this compound, it is expected that the pyridinone tautomer will be the predominant species under most conditions.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are detailed below.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-coupling (Hz) |

| ~12-13 | br s | 1H | N-H | - |

| ~7.2-7.4 | t | 1H | H-4 | J = 7-8 |

| ~6.2-6.4 | d | 1H | H-5 | J = 7-8 |

| ~6.0-6.2 | d | 1H | H-3 | J = 7-8 |

| ~2.8-3.0 | sept | 1H | CH (isopropyl) | J = 6-7 |

| ~1.2-1.3 | d | 6H | CH₃ (isopropyl) | J = 6-7 |

Rationale for ¹H NMR Predictions:

-

The N-H proton is expected to be a broad singlet in a downfield region due to hydrogen bonding and the acidic nature of the proton.

-

The pyridone ring protons will exhibit characteristic coupling patterns. H-4, being coupled to both H-3 and H-5, is predicted to be a triplet. H-3 and H-5 will appear as doublets.

-

The isopropyl group will show a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃).

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O (C-2) |

| ~145-150 | C-6 |

| ~135-140 | C-4 |

| ~115-120 | C-5 |

| ~105-110 | C-3 |

| ~30-35 | CH (isopropyl) |

| ~20-25 | CH₃ (isopropyl) |

Rationale for ¹³C NMR Predictions:

-

The carbonyl carbon (C-2) is expected to be the most downfield signal.

-

The carbon attached to the isopropyl group (C-6) will also be significantly downfield.

-

The remaining ring carbons (C-3, C-4, C-5) will appear in the aromatic/olefinic region.

-

The isopropyl carbons will be in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad, Strong | N-H stretch |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1650-1680 | Strong | C=O stretch (amide) |

| ~1600-1550 | Medium-Strong | C=C stretch (ring) |

| ~1470-1450 | Medium | C-H bend (aliphatic) |

Rationale for IR Predictions:

-

A strong and broad absorption in the region of 3400-3200 cm⁻¹ is characteristic of the N-H stretching vibration in the pyridinone ring, often broadened by hydrogen bonding.

-

A very strong absorption around 1650-1680 cm⁻¹ is expected for the carbonyl (C=O) stretching vibration .

-

The aliphatic C-H stretching and bending vibrations of the isopropyl group will be observed in their typical regions.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern of the molecule.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 151.10 (for C₉H₁₃NO)

-

Major Fragments:

-

m/z = 136 ([M-CH₃]⁺): Loss of a methyl group from the isopropyl moiety.

-

m/z = 108 ([M-C₃H₇]⁺): Loss of the isopropyl group.

-

Further fragmentation of the pyridinone ring.

-

Physical Properties (Predicted)

Table 4: Predicted Physical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 80-90 °C |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, chloroform). Sparingly soluble in water. Insoluble in non-polar solvents (e.g., hexane). |

| pKa | ~11-12 (for the N-H proton) |

Rationale for Predictions:

-

The predicted melting point is an estimation based on similar substituted pyridones. The introduction of the isopropyl group may slightly lower the melting point compared to less substituted analogs due to potential disruption of crystal packing.

-

The solubility profile is typical for a moderately polar organic molecule containing both a polar pyridinone ring and a non-polar isopropyl group.

Potential Applications in Drug Discovery

The this compound scaffold holds significant potential for applications in drug discovery and medicinal chemistry. The pyridinone core is a known pharmacophore in a variety of therapeutic areas. The isopropyl group can enhance binding to hydrophobic pockets in target proteins and improve metabolic stability.

Potential Therapeutic Areas:

-

Oncology: Pyridinone derivatives have been investigated as kinase inhibitors and for their antiproliferative activities.[1]

-

Antiviral and Antimicrobial Agents: The pyridinone scaffold is present in several compounds with demonstrated antiviral and antimicrobial properties.

-

Central Nervous System (CNS) Disorders: The ability of small molecules to cross the blood-brain barrier is crucial for treating CNS diseases, and the physicochemical properties of this compound may be amenable to such applications.

Further derivatization of the this compound core, for instance, at the nitrogen atom or on the pyridine ring, could lead to the development of novel drug candidates with improved potency and selectivity.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, characterization of this compound. By leveraging established chemical principles and data from analogous compounds, a plausible synthetic route, detailed spectroscopic profiles (NMR, IR, MS), and key physical properties have been outlined. The inherent biological relevance of the pyridinone scaffold suggests that this compound is a promising starting point for further investigation in medicinal chemistry and drug discovery. The information presented herein is intended to facilitate and inspire future research into this and related heterocyclic compounds.

References

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

-

Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. [Link]

- Process for the production of 2-hydroxypyridine.

Sources

Unraveling the Enigma: A Technical Guide to the Postulated Mechanism of Action of 6-Isopropylpyridin-2(1H)-one

Executive Summary

The pyridin-2(1H)-one scaffold is a cornerstone in contemporary medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antiviral, anticancer, and antifungal properties.[1][2] This technical guide delves into the mechanistic landscape of this versatile chemical class to postulate a mechanism of action for the specific, yet lesser-studied molecule, 6-Isopropylpyridin-2(1H)-one. While direct, comprehensive studies on this particular compound are limited, this document synthesizes the existing body of knowledge on structurally related pyridinone derivatives to construct a scientifically grounded hypothesis of its biological function. We will explore established mechanisms of action for the pyridinone class, including enzyme inhibition and disruption of cellular signaling pathways, and extrapolate these findings to predict the likely behavior of this compound. Furthermore, this guide provides detailed, field-proven experimental protocols to facilitate the empirical validation of the proposed mechanisms, thereby paving the way for future research and drug development endeavors.

The Pyridin-2(1H)-one Scaffold: A Privileged Structure in Drug Discovery

The pyridin-2(1H)-one ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands for a wide range of biological targets.[1] Its chemical tractability allows for facile synthetic modification at various positions, enabling the fine-tuning of physicochemical properties and biological activity.[1] The core structure features a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which are crucial for interactions with biological macromolecules.[1]

The lipophilic character of the molecule can be modulated by the nature of the substituent at the 6-position. The presence of an isopropyl group in this compound suggests a moderate level of lipophilicity, which could facilitate its passage across cellular membranes.

Established Mechanisms of Action for Pyridinone Derivatives: A Foundation for Hypothesis

The diverse biological activities of pyridinone derivatives stem from their ability to interact with a variety of molecular targets. A review of the current literature reveals several well-documented mechanisms of action for this class of compounds.

Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI) in HIV

A significant number of pyridin-2(1H)-one derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus (HIV).[1] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its function and preventing the conversion of viral RNA into DNA.[1] The pyridinone core often forms critical hydrogen bonds with the enzyme's active site.[1]

Anticancer Activity through Kinase Inhibition and Other Pathways

Pyridinone-containing molecules have demonstrated broad-spectrum antiproliferative activity against various human tumor cell lines.[1] Their anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell growth and proliferation. For instance, certain pyrazole-fused pyridinone derivatives have been investigated as inhibitors of extracellular signal-regulated kinase (ERK), a crucial component of the MAPK signaling pathway that is often hyperactivated in cancers.[3] Other related compounds have been designed as inhibitors of monopolar spindle 1 (MPS1) kinase, a potential therapeutic target in malignancies like triple-negative breast cancer.[4]

Antifungal Activity via Disruption of Cellular Integrity

Studies on pyridone derivatives have also revealed potent antifungal activity. One such compound, 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296), is believed to exert its fungitoxic effects by inhibiting the uptake of precursors required for macromolecular synthesis.[5] This disruption of nutrient uptake ultimately compromises cell wall integrity and leads to cell death.[5]

Modulation of Molecular Chaperones

Emerging research has implicated pyrimidinone-peptoid hybrid molecules, which share a similar core structure with pyridinones, in the modulation of Hsp70 molecular chaperone function.[6] These chaperones play a critical role in protein folding and are often overexpressed in cancer cells, contributing to their survival. Inhibition of Hsp70 function can induce apoptosis in cancer cells.[6]

Postulated Mechanism of Action for this compound

Based on the established activities of the broader pyridinone class, we can formulate a multi-pronged hypothesis for the mechanism of action of this compound. The presence of the isopropyl group at the 6-position is likely to influence its target specificity and potency.

Hypothesis: this compound is postulated to act as a modulator of cellular signaling pathways, with a primary mechanism involving the inhibition of specific protein kinases or the disruption of protein-protein interactions crucial for cell proliferation and survival.

This hypothesis is based on the following lines of reasoning:

-

Structural Similarity to Kinase Inhibitors: The pyridinone scaffold is a common feature in many known kinase inhibitors. The isopropyl group could potentially occupy a hydrophobic pocket in the ATP-binding site of a target kinase.

-

Moderate Lipophilicity: The isopropyl substituent provides a degree of lipophilicity that may allow the compound to readily cross cell membranes and access intracellular targets.

-

Potential for Hydrogen Bonding: The core pyridinone structure provides the necessary hydrogen bond donor and acceptor groups for interaction with protein targets.

Experimental Validation: A Roadmap for Mechanistic Elucidation

To rigorously test the proposed mechanism of action, a systematic experimental approach is required. The following protocols outline key experiments to probe the biological activity of this compound.

Initial Cellular Viability and Proliferation Assays

The first step is to determine the cytotoxic and antiproliferative effects of the compound on a panel of relevant cell lines (e.g., cancer cell lines and normal cell lines).

Table 1: Exemplary Cell Line Panel for Initial Screening

| Cell Line | Type | Rationale |

| A549 | Lung Carcinoma | Representative cancer cell line. |

| MCF7 | Breast Carcinoma | Representative cancer cell line. |

| U87 | Glioblastoma | Representative cancer cell line. |

| 16HBE14o | Normal Bronchial Epithelial | Normal control for lung cancer cell line. |

| MCF10A | Non-tumorigenic Breast Epithelial | Normal control for breast cancer cell line. |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Target Identification and Validation

If significant antiproliferative activity is observed, the next phase is to identify the molecular target(s) of this compound.

Workflow for Target Identification

Caption: Workflow for identifying the molecular target of this compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Kinase Selection: Based on the results of a broad kinase panel screen, select candidate kinases for further validation.

-

Assay Principle: Utilize a fluorescence-based assay (e.g., Z'-LYTE™) or a radiometric assay ([γ-³²P]ATP) to measure the activity of the target kinase in the presence and absence of the inhibitor.

-

Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable substrate, ATP, and varying concentrations of this compound.

-

Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a defined period.

-

Detection: Stop the reaction and measure the signal (fluorescence or radioactivity) corresponding to substrate phosphorylation.

-

Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

Elucidation of Downstream Signaling Pathways

Once a primary target is validated, the effect of this compound on the downstream signaling pathway needs to be investigated.

Signaling Pathway Analysis

Caption: Experimental workflow for analyzing the impact on signaling pathways.

Experimental Protocol: Western Blotting for Phosphorylated Proteins

-

Cell Treatment and Lysis: Treat cells with this compound at its IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target and downstream signaling proteins (e.g., p-ERK, total ERK).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon treatment.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, this technical guide provides a robust framework for its investigation. By leveraging the extensive knowledge of the broader pyridinone class, we have postulated a plausible mechanism centered on the modulation of cellular signaling pathways. The detailed experimental protocols outlined herein offer a clear path forward for researchers to systematically test this hypothesis and uncover the therapeutic potential of this intriguing molecule. Future studies should focus on comprehensive target identification, in vivo efficacy studies in relevant disease models, and structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound and its analogs.

References

-

Kubo, K., Ito, N., Isomura, Y., Sozu, I., Arima, H., Homma, H., & Murakami, M. (1979). ChemInform Abstract: STUDIES ON THE SYNTHESES OF 2(1H)‐PYRIDONE DERIVATIVES. I. SYNTHESIS AND PHARMACOLOGICAL PROPERTY OF 6‐SUBSTITUTED 2(1H)‐PYRIDONES. Chemischer Informationsdienst, 10(50). [Link]

-

PubChem. (n.d.). 6-Isopropyl-4-methylpyridin-2-OL. National Center for Biotechnology Information. Retrieved from [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. [Link]

-

Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. (2009). ResearchGate. [Link]

-

Pyrimidinone-Peptoid Hybrid Molecules with Distinct Effects on Molecular Chaperone Function and Cell Proliferation. (n.d.). National Institutes of Health. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. [Link]

-

Sakurai, K., Sakaguchi, T., Yamaguchi, H., & Iwata, K. (1978). Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296). Chemotherapy, 24(2), 68–76. [Link]

-

Saadon, K. E., Taha, N. M. H., Mahmoud, N. A., Elhagali, G. A. M., & Ragab, A. (2022). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Iranian Chemical Society, 19(11), 4787-4806. [Link]

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). PubMed Central. [Link]

-

Synthesis of Coumarin-Isoxazole-Pyridine Hybrids with Possible Biological Activity. (2021). MDPI. [Link]

-

Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2022). MDPI. [Link]

-

Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. (2016). PubMed. [Link]

-

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI. [Link]

-

The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines. (2024). Molecules, 29(23), 5593. [Link]

-

Identification of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy. (2025). Journal of Medicinal Chemistry. [Link]

-

Synthesis of some 2, 6-bis (1-coumarin-2-yl)-4-(4-subtituted phenyl) pyridine derivatives as potent biological agents. (2013). ResearchGate. [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrimidinone-Peptoid Hybrid Molecules with Distinct Effects on Molecular Chaperone Function and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Pyridinone Scaffold as a Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of 6-Isopropylpyridin-2(1H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridin-2(1H)-one core is a quintessential example of a "privileged structure" in medicinal chemistry.[1][2] This heterocyclic scaffold is prominently featured in numerous natural products and synthetic molecules, demonstrating a vast range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] Its utility stems from its rigid, planar structure and its capacity to act as both a hydrogen bond donor (at the N-H position) and acceptor (at the carbonyl oxygen). This dual nature allows it to form critical, high-affinity interactions with the active sites of various biological targets, most notably the hinge region of protein kinases.[4] This guide focuses specifically on derivatives of the this compound scaffold, exploring their significant biological activities, mechanisms of action, and the experimental methodologies used to uncover their therapeutic potential.

Predominant Biological Activity: Anticancer Applications

Derivatives of the pyridinone scaffold have garnered considerable attention for their broad-spectrum antiproliferative activity against a multitude of human cancer cell lines.[1][2] The introduction of the 6-isopropyl group can modulate lipophilicity and steric interactions, offering a vector for optimizing potency and selectivity. The anticancer effects of these derivatives are not monolithic; rather, they are executed through several distinct and often interconnected mechanisms.

Mechanism I: Broad-Spectrum Kinase Inhibition

A primary mechanism through which pyridinone derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[2] The pyridinone core is adept at binding to the ATP-binding pocket of kinases, effectively blocking their catalytic function.[2]

-

Expert Insight: The N-H and carbonyl groups of the pyridinone ring are perfectly positioned to mimic the hydrogen bonding interactions of the adenine portion of ATP with the kinase "hinge" region. This makes the scaffold an excellent starting point for competitive inhibitor design. Substitutions at other positions, such as the 6-isopropyl group, are then used to explore deeper pockets within the active site to enhance potency and achieve selectivity for a specific kinase over others.

Table 1: Representative Kinase Inhibitory Activities of Pyridin-2(1H)-one Derivatives

| Compound Class/ID | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Pyridinone Derivative 19 | JAK1 / JAK3 | 1.5 / 1.1 | [4] |

| Pyridinone Derivative 11 | CHK1 | 0.55 | [4] |

| Pyridinone Derivative 7a | PIM-1 | 1180 | [4] |

| Pyridinone Derivative 8k | ROCK I / ROCK II | 4 / 1 | [4] |

| Pyrrolopyridine-pyridinone 44a | Met kinase | 60 |[1][2] |

The diagram below illustrates the general mechanism of kinase inhibition.

Caption: Competitive inhibition of a protein kinase by a pyridinone derivative.

Mechanism II: Induction of Apoptosis

Beyond halting proliferation, many pyridinone compounds actively induce programmed cell death, or apoptosis, in cancer cells.[5] This is a critical feature for an effective chemotherapeutic agent, as it leads to the elimination of malignant cells. This process is often triggered by cellular stress caused by kinase inhibition and involves the modulation of the Bcl-2 family of proteins.[6][7] Specifically, these compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[6] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, the executioner enzymes of apoptosis.[7][8]

Caption: Intrinsic apoptosis signaling pathway induced by pyridinone derivatives.

Mechanism III: Cell Cycle Arrest

Pyridinone derivatives can also halt the progression of the cell cycle, preventing cancer cells from dividing.[8] Studies have shown that these compounds can cause cells to accumulate in the G2/M phase of the cell cycle.[5] This arrest is often mediated by the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[5][9] By activating these checkpoints, the compounds prevent the cell from entering mitosis with damaged DNA, often shunting the cell towards an apoptotic fate.

Table 2: Representative In Vitro Cytotoxicity of Pyridinone and Pyrimidine Derivatives

| Compound ID/Class | Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Pyridin-2-one 1 | HepG2 | Liver Carcinoma | 4.5 ± 0.3 | [5] |

| Pyridin-2-one 1 | MCF-7 | Breast Adenocarcinoma | >10 | [5] |

| Pyridazinone 10l | A549/ATCC | Lung Carcinoma | 1.66 - 100 (GI₅₀) | [6] |

| Pyridinone-quinazoline | MCF-7, HeLa, HepG2 | Breast, Cervical, Liver | 9 - 15 |[1][2] |

Other Anticancer Mechanisms

-

Inhibition of Mutant IDH1: Certain pyrid-2-one derivatives have been developed as potent inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), an enzyme implicated in malignancies like acute myeloid leukemia (AML) and gliomas.[10] These inhibitors block the production of the oncometabolite 2-hydroxyglutarate (2-HG).[10]

-

Immunomodulation: In the burgeoning field of cancer immunotherapy, pyridinone derivatives have been identified as potent and selective antagonists of the Adenosine A2A receptor (A₂AR).[11] By blocking this receptor on T cells, these compounds can enhance T cell activation and effector function, thereby promoting an anti-tumor immune response.[11]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is crucial for rational drug design. For pyridinone derivatives, several key SAR trends have been observed:

-

Aromatic Substituents: The nature and position of substituents on aryl rings attached to the pyridinone core are critical. For instance, increasing the number of electron-donating methoxy groups on an attached phenyl ring has been shown to decrease the IC₅₀ value, indicating enhanced antiproliferative activity.[3]

-

The Pyridine Nitrogen: The nitrogen atom within the heterocyclic ring is often essential for activity. In one study, replacing a nicotinoyl (pyridine-containing) group with a simple benzoyl group resulted in a significant loss of cytotoxicity, highlighting the importance of the nitrogen's electronic properties for target binding.[12]

-

N1-Substitution: Alkylation or arylation at the N1 position of the pyridinone ring is a common strategy to modulate properties. For example, in a series of mIDH1 inhibitors, systematic exploration of 1-arylpyridin-2(1H)-one analogs led to the discovery of highly potent compounds.[10]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols for the synthesis and biological evaluation of this compound derivatives are presented as self-validating systems, incorporating necessary steps for characterization and control.

Protocol 1: General Synthesis of a 4-Aryl-6-isopropylpyridin-2(1H)-one Derivative

This protocol is adapted from established methods for pyridinone synthesis, such as those starting from chalcone precursors.[5]

-

Step A: Synthesis of Chalcone Precursor.

-

To a stirred solution of 4-methyl-2-pentanone (1.2 eq) and an appropriate aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol, add a 40% aqueous solution of NaOH dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor reaction completion by Thin-Layer Chromatography (TLC).

-

Pour the mixture into ice-water and acidify with HCl. Collect the precipitated solid by filtration, wash with water, and dry to yield the chalcone.

-

Validation: Characterize the chalcone intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.

-

-

Step B: Cyclocondensation to form the Pyridinone.

-

In a round-bottom flask, combine the chalcone from Step A (1.0 eq), ethyl cyanoacetate (1.1 eq), and ammonium acetate (8.0 eq) in absolute ethanol.

-

Reflux the mixture for 8-10 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration, wash thoroughly with water and then with cold ethanol.

-

Purification & Validation: Purify the crude product by recrystallization or column chromatography. Confirm the final structure of the this compound derivative by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

-

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric method to measure cell viability, based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14]

-

Cell Culture and Seeding:

-

Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HepG2) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ humidified incubator.[13]

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[13]

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM.

-

Treat the cells with the various concentrations of the compound.

-

Controls (Essential for Validation): Include wells with vehicle control (DMSO at the same final concentration as the highest drug dose), untreated cells (negative control), and a known cytotoxic drug like Doxorubicin (positive control).[13]

-

-

MTT Incubation and Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the dose-response curve (percent viability vs. log concentration) and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

-

Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting:

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer provided in a commercial Annexin V-FITC Apoptosis Detection Kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.[13]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells immediately using a flow cytometer.

-

Interpretation for Validation:

-

Annexin V- / PI-: Live cells.

-

Annexin V+ / PI-: Early apoptotic cells (phosphatidylserine has flipped to the outer membrane).

-

Annexin V+ / PI+: Late apoptotic or necrotic cells (membrane integrity is lost).

-

A significant increase in the Annexin V+ populations in the treated sample compared to the control validates the induction of apoptosis.

-

-

Caption: Experimental workflow for the synthesis and biological evaluation of derivatives.

Future Perspectives

The this compound scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

-

Improving Selectivity: Designing derivatives that inhibit specific kinase isoforms or mutant enzymes to minimize off-target effects and toxicity.

-

Dual-Target Agents: Exploring molecules that possess both anticancer and antimicrobial or anti-inflammatory properties, which could be particularly beneficial for treating immunocompromised cancer patients.[6]

-

Optimizing for Immunotherapy: Further refining A₂AR antagonists to enhance their efficacy in combination with checkpoint inhibitors like anti-PD-1 antibodies, a strategy that has already shown significant promise.[11][15]

By leveraging a deep understanding of its mechanisms and structure-activity relationships, the this compound scaffold is poised to yield next-generation therapeutics for oncology and beyond.

References

- BenchChem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.

- Al-Ostath, A., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central.

- BenchChem. (n.d.). Comparative Analysis of Pyridinone Derivatives in Cancer Cell Lines: A Guide for Researchers.

- Li, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.

- Li, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central.

- Wang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry.

- Christodoulou, M. S., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports.

- Al-Romaigh, F. K., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules.

- BenchChem. (n.d.). Comparative Biological Activities of 2-Amino-6-isopropylpyrimidin-4-ol Derivatives: A Guide for Researchers.

- Maloney, K. N., et al. (2022). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. PubMed Central.

- Ramtekkar, S. S., et al. (2012). A REVIEW ON PYRAZIN-2(1H)-ONE DERIVATIVES POSSESSING BIOLOGICAL ACTIVITY. International Journal of Research in Pharmacy and Chemistry.

- BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Hypothetical 6-O-Nicotinoylbarbatin C Analogs.

- El-Gazzar, M. G., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega.

- Abdelaziz, M. E., et al. (2022). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PubMed Central.

- BenchChem. (n.d.). Application Notes and Protocols: The Pyridin-2(1H)-one Scaffold in Kinase Inhibitor Development.

- Kocienski, P. J. (1994). Synthesis of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications.

- Gil, C., et al. (2023). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules.

- Al-Warhi, T., et al. (2022). Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review. Cancers.

- Zhang, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.

- Banerjee, S., et al. (2010). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer.

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review [mdpi.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Isopropylpyridin-2(1H)-one (CAS 62969-85-1): A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Pyridin-2(1H)-one Scaffold and the Significance of 6-Isopropyl Substitution

The pyridin-2(1H)-one moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block in the design of novel therapeutics.[1][2] Pyridinone derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The strategic placement of various substituents on the pyridinone ring allows for the fine-tuning of a molecule's physicochemical properties, such as polarity, lipophilicity, and hydrogen-bonding capacity, which are critical for optimizing drug-like characteristics.[3][4]

This technical guide focuses on a specific, yet promising, derivative: 6-Isopropylpyridin-2(1H)-one. The introduction of an isopropyl group at the 6-position is anticipated to modulate the molecule's lipophilicity and steric profile, potentially influencing its binding affinity to biological targets and its metabolic stability. Understanding the fundamental properties, synthesis, and reactivity of this compound is paramount for its exploration in drug discovery programs. This document provides a detailed overview of this compound, intended to serve as a foundational resource for researchers and scientists in the field of drug development.

Physicochemical and Spectroscopic Profile

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are calculated based on its chemical structure and serve as a valuable starting point for experimental design.

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| Appearance | White to off-white solid | Based on similar 6-alkyl-2-pyridones. |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water. | The isopropyl group increases lipophilicity compared to unsubstituted 2-pyridinone. |

| pKa | ~11-12 (for the N-H proton) | The pyridinone nitrogen is weakly acidic. |

Spectroscopic Characterization: A Predictive Analysis

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the predicted key features for its ¹H NMR, ¹³C NMR, IR, and Mass spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be highly informative for confirming the structure.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-H | 11.0 - 13.0 | Singlet (broad) | - |

| H-4 | 7.4 - 7.6 | Triplet or Doublet of doublets | J ≈ 7-8 Hz |

| H-3 | 6.2 - 6.4 | Doublet | J ≈ 7-8 Hz |

| H-5 | 6.0 - 6.2 | Doublet | J ≈ 7-8 Hz |

| CH (isopropyl) | 2.8 - 3.2 | Septet | J ≈ 7 Hz |

| CH₃ (isopropyl) | 1.1 - 1.3 | Doublet | J ≈ 7 Hz |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data for complete structural assignment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-2) | 160 - 165 |

| C-6 | 150 - 155 |

| C-4 | 135 - 140 |

| C-3 | 115 - 120 |

| C-5 | 105 - 110 |

| CH (isopropyl) | 30 - 35 |

| CH₃ (isopropyl) | 20 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.[5]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 2800 (broad) | Medium-Strong |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | 2970 - 2870 | Medium-Strong |

| C=O Stretch (amide) | 1660 - 1640 | Strong |

| C=C Stretch (ring) | 1600 - 1550 | Medium-Strong |

Mass Spectrometry (MS)

Electron impact mass spectrometry would likely show a prominent molecular ion peak. The fragmentation pattern can provide further structural confirmation.[6]

-

Molecular Ion (M⁺): m/z = 137

-

Key Fragmentation Pathways:

-

Loss of a methyl group (-CH₃) from the isopropyl moiety, resulting in a fragment at m/z = 122.

-

Loss of the entire isopropyl group (-CH(CH₃)₂) leading to a fragment at m/z = 94.

-

Decarbonylation (-CO) from the pyridinone ring, a common fragmentation for this class of compounds.[6]

-

Synthesis and Reactivity

Proposed Synthetic Strategy: A Robust and Scalable Approach

The synthesis of 6-substituted-2-pyridones can be achieved through various established methods.[3] A particularly effective and versatile approach involves the condensation of a β-ketoester with an enamine or an equivalent thereof. For the synthesis of this compound, a plausible and efficient route would involve the reaction of ethyl 4-methyl-3-oxopentanoate with cyanoacetamide in the presence of a base, such as sodium ethoxide or piperidine.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 4-methyl-3-oxopentanoate

-

Cyanoacetamide

-

Sodium Ethoxide or Piperidine

-

Ethanol (absolute)

-

Hydrochloric Acid (concentrated)

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-methyl-3-oxopentanoate (1 equivalent) and cyanoacetamide (1 equivalent) in absolute ethanol.

-

Base Addition: To the stirred solution, add a catalytic amount of a suitable base, such as sodium ethoxide (0.2 equivalents) or piperidine (0.2 equivalents). The choice of base can influence reaction time and yield.

-

Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: To the resulting residue, add water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. This will protonate the intermediate and facilitate the final cyclization and aromatization.

-

Product Isolation: The resulting precipitate, 6-isopropyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile, is collected by filtration, washed with cold water, and dried.

-

Decarboxylation (if necessary): The intermediate can often be decarboxylated by heating in a high-boiling solvent or by acidic hydrolysis to yield the target compound, this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The use of a β-ketoester and a compound with an active methylene group (cyanoacetamide) is a classic approach for the construction of the pyridinone ring via a Guareschi-Thorpe type condensation.

-

The base catalyzes the initial condensation reaction by deprotonating the active methylene group of cyanoacetamide.

-

The final acidic workup is crucial for the cyclization and subsequent dehydration/aromatization to form the stable pyridinone ring.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups: the amide within the heterocyclic ring and the electron-rich aromatic system.

-

N-Alkylation/Arylation: The nitrogen atom can be alkylated or arylated under basic conditions to introduce substituents at the 1-position. This is a common strategy to modulate the compound's properties and explore structure-activity relationships.[7]

-

Electrophilic Aromatic Substitution: The pyridinone ring is activated towards electrophilic substitution, with the 3- and 5-positions being the most likely sites of reaction. Halogenation, nitration, and Friedel-Crafts reactions can be employed to further functionalize the scaffold.

-

O-Alkylation: Under certain conditions, alkylation can occur at the oxygen atom of the carbonyl group, leading to the formation of 2-alkoxypyridine derivatives. This tautomeric form can exhibit different biological activities.

Potential Applications in Drug Discovery

The pyridin-2(1H)-one scaffold is a cornerstone in the development of numerous therapeutic agents.[3][4] The introduction of the 6-isopropyl group in this compound makes it an attractive candidate for exploration in several therapeutic areas:

-

Anticancer Agents: Many pyridinone derivatives have shown potent anticancer activity by targeting various kinases and other signaling pathways involved in cell proliferation and survival.[3] The lipophilic isopropyl group may enhance cell membrane permeability and interaction with hydrophobic pockets of target proteins.

-

Antiviral Therapeutics: The pyridinone core is present in several non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[3] this compound could serve as a starting point for the development of new antiviral agents against a range of viruses.

-

Central Nervous System (CNS) Disorders: Pyridinone-based compounds have been investigated for the treatment of neurodegenerative diseases like Alzheimer's.[3] The ability of the isopropyl group to potentially improve blood-brain barrier penetration makes this an interesting scaffold for CNS-targeted drug discovery.

-

Antibacterial and Antifungal Agents: The search for new antimicrobial agents is a global health priority. Pyridinone derivatives have shown promising activity against various bacterial and fungal pathogens.[3]

Logical Relationship of Properties to Applications:

Caption: Relationship between properties and applications.

Safety and Handling

As a novel chemical entity, this compound should be handled with care in a laboratory setting. While specific toxicity data is not available, general precautions for handling pyridinone derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its structural features, combining the privileged pyridinone scaffold with a lipophilic isopropyl group, make it an attractive starting point for the development of new therapeutic agents across various disease areas. This technical guide provides a foundational understanding of its predicted properties, a robust synthetic strategy, and potential applications.

Future research should focus on the experimental validation of the predicted physicochemical and spectroscopic properties. The execution and optimization of the proposed synthesis will be a critical first step. Subsequently, the biological evaluation of this compound in relevant in vitro and in vivo models will be essential to uncover its therapeutic potential. The versatility of the pyridinone scaffold offers ample opportunities for the creation of diverse chemical libraries based on this core structure, paving the way for the discovery of novel and effective drug candidates.

References

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

-

Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Publications. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [Link]

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Diva-portal.org. [Link]

-

Pyridones in drug discovery: Recent advances. PubMed. [Link]

-

Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva-portal.org. [Link]

-

The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic. [Link]

-

A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. SciELO México. [Link]

Sources

- 1. carlroth.com [carlroth.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 5. A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation [scielo.org.mx]

- 6. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 6-Isopropylpyridin-2(1H)-one: Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridinone Scaffold

The 2-pyridone motif is a privileged heterocyclic scaffold frequently encountered in a diverse array of natural products and pharmacologically active compounds. Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in medicinal chemistry. The strategic incorporation of substituents onto the pyridinone ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its solubility, metabolic stability, and target-binding affinity. This guide focuses on a specific derivative, 6-Isopropylpyridin-2(1H)-one, providing a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and a detailed analysis of its spectroscopic characteristics. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents incorporating the 2-pyridone core.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in research and development. While extensive experimental data for this specific molecule is not widely published, we can infer and estimate its properties based on related structures and general chemical principles.

Table 1: Physical and Chemical Properties of this compound

| Property | Value (Estimated) | Source/Justification |

| Molecular Formula | C₈H₁₁NO | - |

| Molecular Weight | 137.18 g/mol | Calculated from the molecular formula.[1] |

| Physical State | Solid | Alkyl-substituted 2-pyridones are typically solids at room temperature. |

| Melting Point | Not available | Expected to be a solid with a distinct melting point. |

| Boiling Point | Not available | Likely to be high due to hydrogen bonding capabilities. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO); sparingly soluble in water and nonpolar organic solvents. | The pyridone moiety allows for hydrogen bonding with polar solvents. The isopropyl group increases lipophilicity compared to unsubstituted 2-pyridone. |

| pKa | ~11-12 | The pKa of the N-H proton in 2-pyridone is approximately 11.6. The electron-donating isopropyl group at the 6-position is expected to slightly increase the basicity (and thus the pKa) compared to the parent 2-pyridone.[2] |

| Tautomerism | Exists predominantly in the pyridin-2(1H)-one form over the 2-hydroxypyridine tautomer, especially in polar solvents. | The pyridone tautomer benefits from the stability of the amide resonance. |

Synthesis and Reaction Chemistry

The synthesis of 6-substituted-2-pyridones can be approached through several synthetic strategies. A common and effective method involves the construction of the pyridinone ring from acyclic precursors or the modification of a pre-existing pyridine ring.

Proposed Synthetic Pathway: A Step-by-Step Protocol

A plausible and efficient route to this compound involves the hydrolysis of a corresponding 2-alkoxy or 2-halopyridine derivative. The following protocol outlines a conceptual synthesis starting from the commercially available 2-bromo-6-isopropylpyridine.

Diagram 1: Proposed Synthesis of this compound

A proposed synthetic route to this compound from 2-bromo-6-isopropylpyridine.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-6-isopropylpyridine (1.0 eq).

-

Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 2 M NaOH, 5-10 eq), to the flask.

-

Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time will vary depending on the substrate and reaction conditions.

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a suitable acid (e.g., 1 M HCl) to a pH of approximately 7.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

Choice of Base: A strong base like sodium hydroxide is necessary to facilitate the nucleophilic aromatic substitution of the bromide with a hydroxide ion.

-

Reflux Conditions: Heating the reaction mixture is crucial to provide the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

-

Acidification: Neutralization is performed to protonate the resulting pyridinolate anion to form the desired 2-pyridone.

-

Extraction and Purification: Standard organic chemistry techniques are employed to isolate and purify the final product from the reaction mixture.

Reactivity of the 2-Pyridone Core

The 2-pyridone ring exhibits a rich and diverse reactivity profile. The presence of the amide functionality within the aromatic ring influences its electronic properties. The ring can undergo electrophilic substitution, with the electron-donating nature of the nitrogen atom directing substituents to the 3- and 5-positions. The N-H proton is acidic and can be deprotonated with a strong base to form a pyridinolate anion, which can then act as a nucleophile in alkylation or acylation reactions. Furthermore, the carbonyl group can participate in various reactions typical of ketones and amides.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the number and connectivity of protons in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound